Cas no 152153-01-0 ((S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one)

(S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- (S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one
- (4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidin-2-one
- 2-Oxazolidinone,4-(1H-indol-3-ylmethyl)-, (4S)-
- (4S)-(+)-4-(1H-indol-3-ylmethyl)-2-oxazolidinone
- (4S)-(1H-indol-3-ylmethyl)-oxazolidin-2-one
- (S)-(+)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone
- (S)-(+)-4-(1H-Indol-3-ylmethyl)-2-oxazolinone
- (S)-4-[(1H-indol-3-yl)methyl]oxazolidin-2-one
- 4S-(1H Indol-3-ylmethyl)-2-oxazolidone
- ANW-65825
- CTK8C1068
- PubChem12404
- SBB095263
- SureCN8563558
- (S)-4-(1H-INDOL-3YL-METHYL)-2-OXAZOLIDINONE
- (S)-()-4-(1H-Indol-3-ylmethyl)-2-oxazolinone98%
- (S)-()-4-(1H-INDOL-3-YLMETHYL)-2-OXAZOLINONE 98%
- (S)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone,99%e.e.
- CS-0138920
- AKOS015898305
- A809270
- (S)-(+)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone, 98%
- 152153-01-0
- (4S)-4-[(1H-Indol-3-yl)methyl]-1,3-oxazolidin-2-one
- E81736
- (S)-(+)-4-(1H-lndol-3-ylmethyl)-2-oxazolinone
- DTXSID10444734
- AS-82005
- SCHEMBL8563558
- MFCD01076165
-
- MDL: MFCD01076165
- Inchi: InChI=1S/C12H12N2O2/c15-12-14-9(7-16-12)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13H,5,7H2,(H,14,15)/t9-/m0/s1
- InChI Key: LGXHODFXCOIGGJ-VIFPVBQESA-N
- SMILES: O=C1OC[C@H](CC2=CNC3=C2C=CC=C3)N1
Computed Properties
- Exact Mass: 216.09000
- Monoisotopic Mass: 216.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: 2
- Topological Polar Surface Area: 54.1Ų
- Surface Charge: 0
- XLogP3: nothing
Experimental Properties
- Color/Form: White crystals
- Density: 1.326
- Melting Point: 157-160 °C(lit.)
- Boiling Point: 544.4°C at 760 mmHg
- Flash Point: 283°C
- Refractive Index: 1.662
- PSA: 54.12000
- LogP: 2.14760
- Solubility: Not determined
(S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM147521-5g |
(S)-4-((1H-indol-3-yl)methyl)oxazolidin-2-one |
152153-01-0 | 95% | 5g |
$707 | 2021-08-05 | |
Ambeed | A269040-1g |
(S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one |
152153-01-0 | 98% | 1g |
$229.0 | 2025-02-20 | |
1PlusChem | 1P006USW-250mg |
(S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one |
152153-01-0 | 95% | 250mg |
$141.00 | 2024-06-20 | |
A2B Chem LLC | AD19056-100mg |
(S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one |
152153-01-0 | 98+% | 100mg |
$57.00 | 2024-04-20 | |
Aaron | AR006V18-1g |
(S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one |
152153-01-0 | 98% | 1g |
$169.00 | 2025-02-11 | |
Key Organics Ltd | AS-82005-1G |
(S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one |
152153-01-0 | >97% | 1g |
£232.00 | 2025-02-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD236683-1g |
(S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one |
152153-01-0 | 98+% | 1g |
¥1428.0 | 2022-03-01 | |
eNovation Chemicals LLC | Y1078492-1g |
(S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one |
152153-01-0 | 95% | 1g |
$265 | 2022-11-02 | |
eNovation Chemicals LLC | Y1333718-1g |
(S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one |
152153-01-0 | 97% | 1g |
$210 | 2023-09-04 | |
1PlusChem | 1P006USW-1g |
(S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one |
152153-01-0 | 95% | 1g |
$287.00 | 2024-06-20 |
(S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one Related Literature
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
Additional information on (S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one
Exploring the Potential of (S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one (CAS No. 152153-01-0) in Modern Research
The compound (S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one (CAS No. 152153-01-0) has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This chiral oxazolidinone derivative, characterized by its indole moiety, presents intriguing possibilities for drug discovery and development. Researchers are particularly interested in its stereospecific properties, as the (S)-enantiomer often exhibits distinct biological activity compared to its (R)-counterpart.
Recent studies have focused on the structure-activity relationship of this compound, especially its potential as a pharmacophore in designing new therapeutic agents. The presence of both oxazolidinone and indole rings in its structure makes it particularly interesting for medicinal chemistry applications. These structural elements are known to contribute to various biological activities, including potential interactions with enzyme targets and receptor binding sites.
The synthesis of (S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one typically involves asymmetric synthesis techniques to ensure the correct stereochemical configuration. Modern green chemistry approaches are being explored to optimize its production, addressing growing concerns about sustainable pharmaceutical manufacturing. This aligns with current industry trends toward more environmentally friendly synthesis methods.
Analytical characterization of this compound employs advanced techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry to verify its purity and stereochemical integrity. The growing demand for high-purity chiral compounds in drug development has increased interest in reliable analytical methods for compounds like 152153-01-0.
In the context of current research trends, this compound's potential applications in central nervous system disorders are being investigated. The indole structure is known to interact with various neurotransmitter systems, making it a valuable scaffold for developing neurologically active compounds. Researchers are particularly interested in its possible modulatory effects on specific receptor subtypes.
The pharmaceutical industry's shift toward personalized medicine has increased the importance of enantiomerically pure compounds like (S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one. Understanding its metabolic pathways and potential drug-drug interactions is crucial for its development as a potential therapeutic agent. Current research also explores its bioavailability and pharmacokinetic properties.
From a commercial perspective, the market for specialty chemicals like 152153-01-0 is growing, driven by increasing demand from contract research organizations and pharmaceutical companies. The compound's potential as a building block for more complex molecules makes it valuable in drug discovery pipelines. Suppliers are focusing on improving scalable synthesis methods to meet this growing demand.
Quality control measures for (S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one have become increasingly stringent, reflecting the pharmaceutical industry's emphasis on GMP compliance and regulatory standards. This includes rigorous testing for enantiomeric excess and impurity profiling, ensuring the compound meets the exacting requirements of modern drug development.
Future research directions may explore the compound's potential in combination therapies or as part of targeted drug delivery systems. The integration of computational chemistry and AI-assisted drug design could further elucidate its molecular interactions and optimize its therapeutic potential. As the scientific community continues to investigate 152153-01-0, its role in advancing pharmaceutical science appears increasingly promising.
152153-01-0 ((S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one) Related Products
- 158932-00-4(N-BOC-D-Tryptophanol)
- 139264-35-0(N-Desmethyl zolmitriptan)
- 139264-15-6(Didesmethyl Zolmitriptan)
- 139264-17-8(Zolmitriptan)
- 139264-24-7((R)-4-3-2-(Dimethylamino)ethyl-1H-indol-5-ylmethyl-2-oxazolidinone(Zolmitriptan R-Isomer))
- 157636-81-2((4R)-4-(1H-indol-3-ylmethyl)oxazolidin-2-one)
- 61535-47-5(Carbamic acid, [2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, phenylmethylester, (R)-)
- 82689-19-8((S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate)
- 2344685-63-6(1-Azetidinecarboxylic acid, 3-(4-carboxyphenoxy)-, 1-(1,1-dimethylethyl) ester, potassium salt (1:1))
- 2228962-96-5(2-azido-2-(3-chloro-2-methoxyphenyl)ethan-1-ol)
